REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]3=[N:19][N:20]=[C:21]([S:22][CH3:23])[N:11]3[N:10]=2)=[CH:5][CH:4]=1.C[O:25]CCO>>[CH3:23][S:22]([C:21]1[N:11]2[N:10]=[C:9]([C:6]3[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=3)[C:18]3[C:13]([C:12]2=[N:19][N:20]=1)=[CH:14][CH:15]=[CH:16][CH:17]=3)=[O:25]
|
Name
|
6-(4-methoxyphenyl)-3-methylthio-1,2,4-triazolo[3,4-a]phthalazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NN2C(C3=CC=CC=C13)=NN=C2SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)C1=NN=C2N1N=C(C1=CC=CC=C21)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |